molecular formula C17H16BrN3O2 B2471290 N-(2-bromo-4-methylphenyl)-2-(3-oxo-1,2,3,4-tetrahydroquinoxalin-2-yl)acetamide CAS No. 1008462-59-6

N-(2-bromo-4-methylphenyl)-2-(3-oxo-1,2,3,4-tetrahydroquinoxalin-2-yl)acetamide

Cat. No. B2471290
CAS RN: 1008462-59-6
M. Wt: 374.238
InChI Key: JRVMMLRLJDSVAI-UHFFFAOYSA-N
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Description

N-(2-bromo-4-methylphenyl)-2-(3-oxo-1,2,3,4-tetrahydroquinoxalin-2-yl)acetamide, also known as BMA-10, is a novel compound that has been synthesized and studied for its potential applications in scientific research.

Scientific Research Applications

Anticonvulsant Activity

A study on quinoxalin-1(2H)-yl)-N-(4-substitutedphenyl)acetamides, closely related to the compound , demonstrated significant anticonvulsant activities in experimental mice, highlighting the potential of quinoxaline derivatives in developing new anticonvulsant drugs (Ibrahim et al., 2013).

Pharmacological Importance

6-Bromoquinazolinone derivatives, similar in structure to the query compound, have shown various pharmacological activities, including anti-inflammatory, analgesic, and anti-bacterial properties, suggesting the compound's potential application in these areas (Rajveer et al., 2010).

Antibacterial and Antifungal Agents

Research involving the synthesis of thiazolidinone derivatives based on 2-(3-methyl-2-oxoquinoxalin-1(2H)-yl)acetamide has shown potent antibacterial and antifungal activities, indicating the potential use of the compound in developing new antimicrobial agents (Kumar et al., 2012).

Anticancer Activity

Lipophilic acetamide derivatives, including those structurally related to the queried compound, have been synthesized and evaluated for their potential anticancer and antimicrobial agents, showing promising results against various cancer lines and suggesting a potential for cancer treatment applications (Ahmed et al., 2018).

properties

IUPAC Name

N-(2-bromo-4-methylphenyl)-2-(3-oxo-2,4-dihydro-1H-quinoxalin-2-yl)acetamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H16BrN3O2/c1-10-6-7-12(11(18)8-10)20-16(22)9-15-17(23)21-14-5-3-2-4-13(14)19-15/h2-8,15,19H,9H2,1H3,(H,20,22)(H,21,23)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JRVMMLRLJDSVAI-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=C(C=C1)NC(=O)CC2C(=O)NC3=CC=CC=C3N2)Br
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H16BrN3O2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

374.2 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N-(2-bromo-4-methylphenyl)-2-(3-oxo-1,2,3,4-tetrahydroquinoxalin-2-yl)acetamide

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